REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[CH3:5])[CH3:2].[Cl:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:12][CH2:5][C:4]([O:3][CH2:1][CH3:2])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
97.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)(OCC)OCC
|
Name
|
|
Quantity
|
88.1 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated with an ultraviolet lamp
|
Type
|
CUSTOM
|
Details
|
subsided upon completion of the reaction
|
Type
|
FILTRATION
|
Details
|
The precipitated succinimide byproduct was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove carbon tetrachloride
|
Type
|
DISTILLATION
|
Details
|
The residual liquid was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |